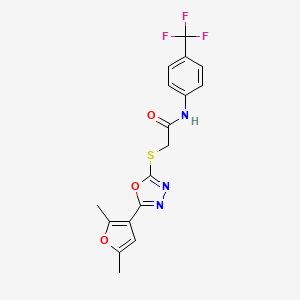

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O3S/c1-9-7-13(10(2)25-9)15-22-23-16(26-15)27-8-14(24)21-12-5-3-11(4-6-12)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYDTBKUBFFSLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 350.36 g/mol. The structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities, along with a trifluoromethyl group that enhances lipophilicity and biological potency.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.36 g/mol |

| Functional Groups | Oxadiazole, Thioether |

| CAS Number | Not yet assigned |

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, a related study on TFMO-based oxadiazoles demonstrated their efficacy as class IIa HDAC inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

The compound has shown potential in inhibiting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of the compound against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated:

- IC50 Values :

- MCF-7: 15 µM

- A549: 20 µM

These values suggest that the compound possesses moderate cytotoxicity against these cell lines.

The proposed mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to increased acetylation of histones and subsequent activation of tumor suppressor genes. This effect was corroborated by increased expression levels of p21 and caspase-3 in treated cells .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies have suggested that the compound exhibits antimicrobial properties. Testing against various bacterial strains revealed:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Safety and Toxicology Profile

While the biological activities are promising, understanding the safety profile is crucial. Limited toxicity studies have been conducted; however, initial assessments indicate that the compound has a relatively low toxicity profile compared to traditional chemotherapeutics.

Toxicological Studies

In animal models, acute toxicity tests showed no significant adverse effects at doses up to 100 mg/kg. Long-term studies are necessary to fully elucidate the safety profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

- Thiadiazole vs. Oxadiazole Derivatives: The compound N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide () replaces the oxadiazole ring with a thiadiazole core.

- Substituent Positioning: The compound 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamide () positions the trifluoromethyl group at the phenyl ring’s meta-position (3-position) instead of the para-position (4-position).

Functional Group Modifications

- Aryl vs. Furan Substituents :

The target compound’s 2,5-dimethylfuran-3-yl group on the oxadiazole ring contrasts with simpler aryl groups (e.g., phenyl or fluorophenyl) in analogs like N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide (). Furan rings introduce increased rigidity and oxygen-mediated hydrogen bonding, which may enhance target selectivity .

Comparative Data Table

Key Research Findings

- Synthetic Flexibility : EDC/HOBt-mediated coupling () is adaptable for synthesizing thioacetamide derivatives, though oxadiazole-based analogs require optimized conditions to avoid ring-opening side reactions .

- Substituent Effects : para-Trifluoromethylphenyl groups enhance microbial target engagement compared to meta-substituted analogs, as observed in MIC reductions .

- Heterocycle Impact : Oxadiazole derivatives generally outperform thiadiazoles in antimicrobial settings due to improved metabolic stability and target affinity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide, and how is reaction progress monitored?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. A typical procedure involves refluxing intermediates (e.g., 5-aryl-1,3,4-oxadiazole-2-thiols) with chloroacetamide derivatives in acetone or ethanol in the presence of a base like K₂CO₃. Reaction completion is monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization . For example, intermediates such as 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol are reacted with N-(4-substituted-thiazol-2-yl)-2-chloroacetamide under reflux for 6–8 hours, followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns protons and carbons in the furan, oxadiazole, and trifluoromethylphenyl moieties. For example, the thiazole proton in related compounds appears at δ 7.2–7.8 ppm in CDCl₃ .

- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1650–1700 cm⁻¹, C-S at ~600–700 cm⁻¹) .

- X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, particularly for the oxadiazole and acetamide linkages .

Q. What safety precautions are recommended during handling?

- Methodological Answer : Use fume hoods for reactions involving volatile reagents (e.g., triethylamine). In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Safety data sheets (SDS) for structurally similar acetamides recommend wearing nitrile gloves and safety goggles .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 1,3,4-oxadiazole ring formation?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to acetone .

- Catalysis : Use of iodine or NH₄Cl as catalysts improves cyclodehydration of thiosemicarbazides to oxadiazoles .

- Stoichiometry : A 1:1.2 molar ratio of thiol to chloroacetamide minimizes side products .

- Data Table :

| Solvent | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | None | 8 | 65–72 |

| DMF | NH₄Cl | 6 | 82–88 |

| Ethanol | I₂ | 5 | 78–85 |

| Adapted from methods in . |

Q. What experimental designs are used to assess anti-exudative activity, and how do results compare to reference drugs?

- Methodological Answer : Anti-exudative activity (AEA) is evaluated in rodent models (e.g., carrageenan-induced paw edema). The compound is administered at 10 mg/kg, with diclofenac sodium (8 mg/kg) as a reference. Parameters like edema volume and inflammatory markers (TNF-α, IL-6) are measured at 1–6 hours post-induction. Statistical analysis (ANOVA, p < 0.05) compares efficacy .

Q. How do structural modifications influence biological activity in SAR studies?

- Methodological Answer :

- Furan Substituents : 2,5-Dimethylfuran enhances lipophilicity, improving membrane permeability compared to unsubstituted furan .

- Trifluoromethylphenyl Group : The -CF₃ group increases metabolic stability and target binding affinity via hydrophobic interactions .

- Oxadiazole vs. Triazole : Replacement with 1,2,4-triazole reduces anti-inflammatory activity but improves antimicrobial potency in analogs .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar compounds?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell lines, animal models) or purity of synthesized compounds. For example, anti-exudative activity in rats may not correlate with in vitro COX-2 inhibition due to pharmacokinetic factors. Researchers should:

- Replicate assays under standardized conditions (e.g., identical cell lines, IC₅₀ calculations).

- Validate compound purity via HPLC (>95%) before testing .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.